1,2,3-Triaminobenzene dihydrochloride
Overview
Description
1,2,3-Triaminobenzene dihydrochloride is an organic compound with the molecular formula C6H11Cl2N3. It is a derivative of triaminobenzene, where three amino groups are attached to a benzene ring, and it is stabilized as a dihydrochloride salt. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
1,2,3-Triaminobenzene dihydrochloride can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2,4-dinitroaniline in the presence of a mono- or di-carboxylic acid. This method yields high purity and high yield of the desired product . Another method involves the reduction of nitrobenzene derivatives using reducing agents such as sodium sulfite or ferrous sulfide in hydrochloric acid .
Chemical Reactions Analysis
1,2,3-Triaminobenzene dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different amines.
Substitution: It can participate in substitution reactions where the amino groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions
Scientific Research Applications
1,2,3-Triaminobenzene dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: The compound is utilized in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1,2,3-Triaminobenzene dihydrochloride involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes with metals or other organic molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
1,2,3-Triaminobenzene dihydrochloride can be compared with other similar compounds such as:
1,2,4-Triaminobenzene dihydrochloride: This compound has amino groups at different positions on the benzene ring, leading to different reactivity and applications.
1,2,4,5-Benzenetetramine tetrahydrochloride: This compound contains four amino groups, making it more reactive and suitable for different types of chemical reactions.
2,4,6-Triamino-1,3,5-triazine: This compound has a triazine ring instead of a benzene ring, resulting in different chemical properties and uses
This compound stands out due to its specific arrangement of amino groups, which imparts unique reactivity and makes it valuable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
benzene-1,2,3-triamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c7-4-2-1-3-5(8)6(4)9;;/h1-3H,7-9H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGQUVUJRKOASR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66046-54-6 | |
Record name | 1,2,3-Triaminobenzene dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066046546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Triaminobenzene dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3-TRIAMINOBENZENE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ3YR4PD34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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